molecular formula C20H23N5O2 B2935664 4-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine CAS No. 2380040-79-7

4-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine

Cat. No.: B2935664
CAS No.: 2380040-79-7
M. Wt: 365.437
InChI Key: UGPFOSRXJMPAPV-UHFFFAOYSA-N
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Description

4-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Mechanism of Action

The mechanism of action of 4-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine is unique due to its combination of three distinct rings, which allows for diverse chemical interactions and potential pharmacological activities. This structural complexity sets it apart from other similar compounds and makes it a valuable target for further research .

Properties

IUPAC Name

2-methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-23-24-20(27-15)12-25-9-7-16(8-10-25)13-26-19-11-18(21-14-22-19)17-5-3-2-4-6-17/h2-6,11,14,16H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPFOSRXJMPAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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